c-Met Kinase Inhibition: 75-Fold Potency Differential Against Closest Structural Analog
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide (CAS 920190-08-5) exhibits a Ki of 188 nM against recombinant human c-Met [1]. A structurally proximal oxalamide analog bearing a distinct heteroaryl substitution pattern achieves an IC50 of 2.5 nM against the same target [2]. This 75-fold potency gap underscores that the 2,6-difluorobenzyl/pyridin-4-yl scaffold is not optimized for maximal c-Met inhibition; its value lies in a unique selectivity window rather than absolute potency. Substituting the more potent analog may produce divergent off-target profiles and phenotypic outcomes in cellular assays.
| Evidence Dimension | c-Met kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 188 nM; IC50 = 520 nM |
| Comparator Or Baseline | Closest structural oxalamide analog (BindingDB BDBM50023342): IC50 = 2.5 nM |
| Quantified Difference | Approximately 75-fold difference in IC50 (208-fold when comparing Ki to IC50) |
| Conditions | Recombinant human c-Met (974-1390 aa); ELISA/spectrophotometry [1]; wild-type dephosphorylated c-Met (956-1390 residues) expressed in sf21 cells [2] |
Why This Matters
This potency differential informs selection: use CAS 920190-08-5 when moderate c-Met affinity with reduced on-target toxicity risk is required; choose the higher-potency analog only when maximal target engagement is the primary experimental objective.
- [1] BindingDB BDBM50396955 (CHEMBL2170965). Ki = 188 nM; IC50 = 520 nM for c-Met. View Source
- [2] BindingDB BDBM50023342 (CHEMBL3334567). IC50 = 2.5 nM for c-Met. View Source
